molecular formula C18H23ClN2O3S B6502065 1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}-2-phenoxyethan-1-one hydrochloride CAS No. 1351649-10-9

1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}-2-phenoxyethan-1-one hydrochloride

Cat. No.: B6502065
CAS No.: 1351649-10-9
M. Wt: 382.9 g/mol
InChI Key: YJTVJUYIEKAQJP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes a thiophene ring, a piperazine ring, and a phenoxy group . It’s worth noting that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In one study, a thiophene chalcone derivative was synthesized and evaluated for its tyrosinase inhibitory activities . The compound was produced via hydrolysis of the tetrahydropyranyl (THP) group .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecule also includes a piperazine ring and a phenoxy group . Further structural analysis would require more specific information or advanced analytical techniques.

Future Directions

Thiophene-based analogs are of growing interest due to their potential biological activities . Future research could focus on further exploring the properties and potential applications of this compound, including its potential as a tyrosinase inhibitor .

Properties

IUPAC Name

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-phenoxyethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S.ClH/c21-16(17-7-4-12-24-17)13-19-8-10-20(11-9-19)18(22)14-23-15-5-2-1-3-6-15;/h1-7,12,16,21H,8-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTVJUYIEKAQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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